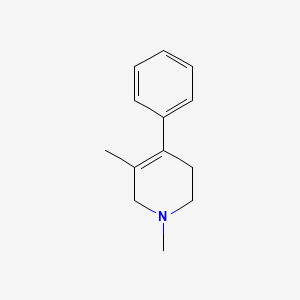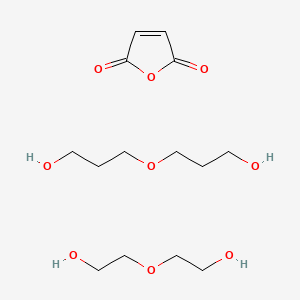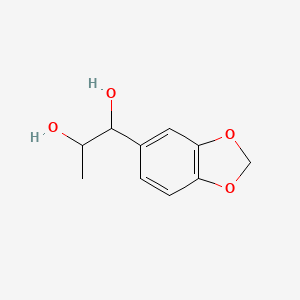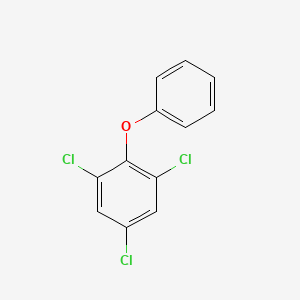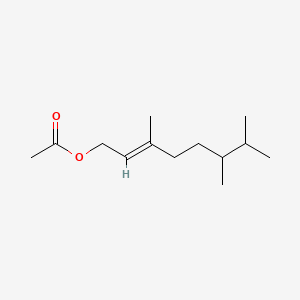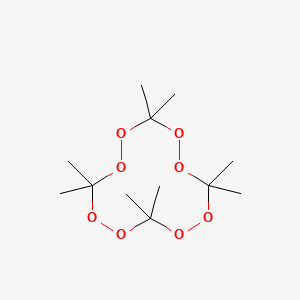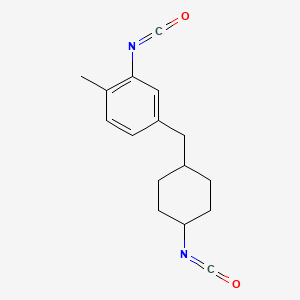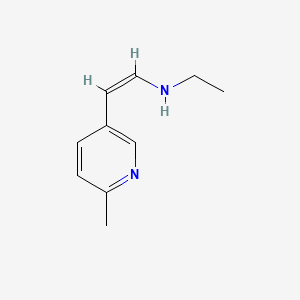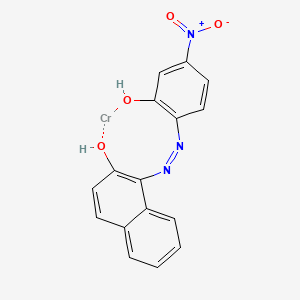
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium is a complex compound known for its vibrant color and stability. It is commonly referred to as C.I. Solvent Black 35 and is used in various industrial applications, particularly as a dye . This compound is characterized by its unique structure, which includes a chromium ion coordinated with an azo dye ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium typically involves the diazotization of 2-amino-4-nitrophenol or 2-amino-5-nitrophenol, followed by coupling with naphthalen-2-ol. The resulting azo compound is then complexed with chromium to form the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the azo bond and the subsequent chromium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can alter the azo bond, potentially breaking it and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chromium(VI) compounds, while reduction could result in the cleavage of the azo bond and formation of simpler aromatic compounds .
Aplicaciones Científicas De Investigación
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials
Mecanismo De Acción
The mechanism of action of (1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium involves its interaction with various molecular targets. The chromium ion can coordinate with different ligands, altering the compound’s chemical properties and reactivity. The azo group can participate in electron transfer reactions, contributing to the compound’s stability and color properties .
Comparación Con Compuestos Similares
Similar Compounds
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphthol: A similar azo dye without the chromium complex.
(1-((2-Hydroxy-5-nitrophenyl)azo)-2-naphthol: Another azo dye with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of (1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium lies in its chromium complex, which imparts additional stability and unique color properties compared to other azo dyes. This makes it particularly valuable in industrial applications where stability and colorfastness are essential .
Propiedades
Número CAS |
85896-47-5 |
|---|---|
Fórmula molecular |
C16H11CrN3O4 |
Peso molecular |
361.27 g/mol |
Nombre IUPAC |
chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O4.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h1-9,20-21H; |
Clave InChI |
VKHFCXSCJWLIMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


